Methyl 3-acetylisonicotinate
Description
Methyl 3-acetylisonicotinate is a methyl ester derivative of 3-acetylisonicotinic acid, featuring an acetyl group (-COCH₃) at the 3-position of the pyridine ring. The acetyl group likely enhances lipophilicity compared to polar substituents, influencing solubility, reactivity, and biological activity.
Properties
Molecular Formula |
C9H9NO3 |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
methyl 3-acetylpyridine-4-carboxylate |
InChI |
InChI=1S/C9H9NO3/c1-6(11)8-5-10-4-3-7(8)9(12)13-2/h3-5H,1-2H3 |
InChI Key |
RXFYQTCTGSWZKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CN=C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-acetylisonicotinate can be synthesized through a modified preparation method described by Husson et al. The process involves the reaction of methyl isonicotinate with paraldehyde in the presence of iron(II) sulfate heptahydrate, trifluoroacetic acid, and tert-butyl hydroperoxide. The reaction mixture is heated at 60°C for 18 hours, followed by extraction and purification steps to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves large-scale adaptation of laboratory procedures. This includes optimizing reaction conditions, scaling up the quantities of reagents, and employing industrial purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Ester Hydrolysis
The methoxy carbonyl group undergoes hydrolysis under acidic or basic conditions to regenerate 3-acetylisonicotinic acid:
-
Conditions : Reflux with aqueous HCl (acidic) or NaOH (basic).
-
Applications : Hydrolysis is critical for modifying bioavailability in pharmaceutical derivatives.
Nucleophilic Substitution at the Acetyl Group
The acetyl group participates in nucleophilic substitution reactions. For example, reaction with hydrazine forms a hydrazide derivative:
-
Mechanism : Nucleophilic attack on the carbonyl carbon, followed by methanol elimination.
-
Significance : Hydrazide derivatives are intermediates in agrochemical synthesis.
Cycloaddition Reactions
The acetyl group and electron-deficient pyridine ring enable participation in Diels-Alder reactions. For instance, with 1,3-butadiene:
-
Regioselectivity : The acetyl group directs diene addition to the 2-position of the pyridine ring.
-
Outcome : Forms fused-ring systems used in heterocyclic chemistry.
Mechanistic Insights
-
Electrophilic Aromatic Substitution : The pyridine ring’s electron-deficient nature directs electrophiles (e.g., nitronium ions) to the 2- or 6-positions, though steric hindrance from the acetyl group may limit reactivity .
-
Radical Reactions : Under oxidative conditions, the acetyl group stabilizes adjacent radicals, facilitating scission or recombination .
Scientific Research Applications
Methyl 3-acetylisonicotinate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of methyl 3-acetylisonicotinate involves its interaction with specific molecular targets. While detailed pathways are not extensively documented, it is known that the compound can act as a ligand in coordination chemistry, forming complexes with metal ions. These interactions can influence various biochemical and chemical processes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs from the evidence include methyl isonicotinate derivatives with substituents at the 2-, 3-, or 5-positions. Below is a comparative analysis based on molecular weight, substituent effects, and physicochemical properties:
* Estimated values based on structural analogs.
Substituent Effects:
- Amino groups (e.g., Methyl 3-aminoisonicotinate): Increase polarity and hydrogen-bonding capacity, leading to higher aqueous solubility (5.78 mg/mL) and moderate LogP (0.53) .
- Acetyl groups: Expected to enhance lipophilicity (higher LogP ~1.5) and reduce solubility compared to amino analogs. The acetyl group may also influence metabolic stability and receptor binding.
- Fluoro and methyl groups (e.g., Ethyl 3-fluoro-2-methylisonicotinate ): Fluorine increases electronegativity and bioavailability, while methyl groups add steric bulk.
Pharmacokinetic and Toxicity Profiles
- This compound : Hypothetically, the acetyl group may improve membrane permeability but could increase metabolic lability due to esterase susceptibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
